

analytical methods for N-ethylmorpholine-2-carboxamide quantification

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Compound of Interest

Compound Name: *N-ethylmorpholine-2-carboxamide*
CAS No.: 135072-22-9
Cat. No.: B161649

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Topic: Quantitative Bioanalysis of **N-Ethylmorpholine-2-Carboxamide** (N-EMC) by HILIC-MS/MS Content Type: Application Note & Detailed Protocol
Audience: Drug Development Scientists, Bioanalytical Chemists (DMPK/CMC)

Abstract

N-ethylmorpholine-2-carboxamide (N-EMC, CAS 135072-22-9) is a polar, heterocyclic secondary amine often encountered as a synthetic intermediate in the manufacturing of peptidomimetics and kinase inhibitors (e.g., YKL-40 inhibitors), or as a metabolic byproduct of morpholine-containing pharmacophores [4][5][6][7]. Due to its high polarity ($\log P < 0$) and lack of strong chromophores, traditional RPLC-UV methods are insufficient for trace quantification in matrices.

This Application Note details a robust Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) protocol. Unlike reversed-phase methods that suffer from poor retention and dewetting issues for this analyte, HILIC provides superior retention, peak shape, and sensitivity (LLOQ < 1.0 ng/mL).

Analyte Profile & Method Development Strategy

Physicochemical Properties

- IUPAC Name: **N-ethylmorpholine-2-carboxamide**
- Molecular Formula: C₁₀H₁₄N₂O₂
[3]
- Molecular Weight: 158.20 g/mol
- Structure: A morpholine ring (secondary amine) with a carboxamide moiety at position 2, substituted with an ethyl group. [2][3][4][6][7]
- pKa (Calculated): ~8.5 (Morpholine nitrogen), ~15 (Amide nitrogen).
- LogP: -0.8 to -1.2 (Highly Polar).

The Analytical Challenge

The secondary amine on the morpholine ring is highly basic and polar. In standard C18 Reversed-Phase LC (RPLC):

- Retention Failure: The molecule elutes in the void volume (), leading to severe ion suppression from matrix salts.
- Peak Tailing: Interaction with residual silanols causes significant tailing.
- Carryover: Basic amines often adsorb to injector ports and tubing.

The Solution: HILIC-MS/MS

We utilize a Zwitterionic or Amide-HILIC stationary phase.

- Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.
- Benefit: The analyte is retained using high-organic mobile phases (e.g., 90% Acetonitrile), which enhances desolvation efficiency in the ESI source sensitivity by 5–10x compared to aqueous RPLC.

Protocol 1: Sample Preparation (Plasma)

Objective: Isolate N-EMC from plasma proteins while maintaining a solvent composition compatible with HILIC initial conditions (high organic content)

Reagents:

- Matrix: K2EDTA Human/Rat Plasma.
- Internal Standard (IS): **N-ethylmorpholine-2-carboxamide-d5** (custom synthesis) or a structural analog like Morpholine-2-carboxamide.
- Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA).

Step-by-Step Workflow:

- Aliquot: Transfer 50 μL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.
- IS Addition: Add 20 μL of Internal Standard working solution (500 ng/mL in 90:10 ACN:Water). Vortex gently.
- Precipitation: Add 200 μL of chilled Acetonitrile containing 0.1% FA.
 - Note: The 1:4 ratio ensures >95% protein removal. The acid disrupts protein binding.
- Agitation: Vortex vigorously for 2 minutes at 1500 rpm.
- Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Transfer 150 μL of the supernatant to a clean plate/vial.
 - Critical Step: Do NOT evaporate and reconstitute. Injecting the ACN-rich supernatant directly is ideal for HILIC. Evaporation often leads to analyte to sublimation or adsorption.
- Dilution (Optional): If peak shape is distorted, dilute the supernatant 1:1 with pure Acetonitrile to further reduce water content.

Protocol 2: LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Chromatographic Parameters

- Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 μm) or Phenomenex Kinetex HILIC.
 - Why: Amide phases tolerate water variations better than bare silica and show less irreversible adsorption of amines.

- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2–5 µL.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	95	Initial Hold (Loading)
1.00	95	Isocratic Hold
3.50	60	Linear Ramp (Elution)
3.60	40	Flush
4.50	40	Flush Hold
4.60	95	Return to Initial

| 7.00 | 95 | Re-equilibration (Critical for HILIC) |

Mass Spectrometry Parameters (ESI+)

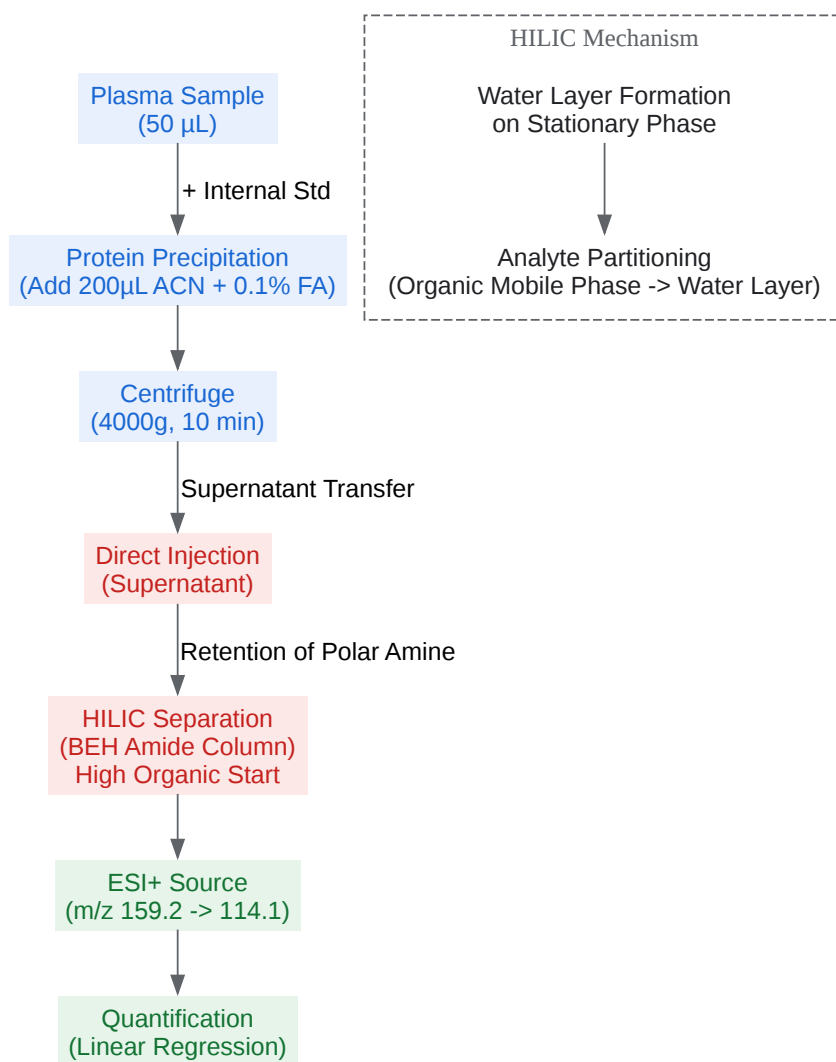
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Source Temp: 500°C.
- Capillary Voltage: 3.5 kV.
- Desolvation Gas: 1000 L/hr (High flow required for HILIC).

MRM Transitions:

- Precursor Ion: m/z 159.2 [M+H]
- Quantifier Ion: m/z 114.1 (Loss of ethylamine/amide cleavage).
- Qualifier Ion: m/z 86.1 (Morpholine ring fragment).
- Internal Standard: m/z 164.2 → 119.1 (assuming d5-ethyl).

Note: Exact collision energies (CE) must be optimized per instrument, typically ranging from 15–30 eV.

Visualization: Workflow & Mechanism



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Caption: Step-by-step bioanalytical workflow for N-EMC quantification using HILIC-MS/MS, highlighting the direct injection strategy to maintain phase compatibility.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

Parameter	Acceptance Criteria	Experimental approach
Linearity		8 non-zero standards (e.g., 1–1000 ng/mL). Weighted () regression.
Accuracy & Precision	±15% (±20% at LLOQ)	6 replicates at LLOQ, Low, Mid, and High QC levels.
Matrix Effect	85–115%	Compare post-extraction spike vs. solvent standards Calculate Matrix Factor (MF).
Recovery	Consistent (>50%)	Compare pre-extraction spike vs. post-extraction spike.
Carryover	< 20% of LLOQ	Inject blank after ULOQ (Upper Limit of Quantification).

Self-Validating System Check:

- Internal Standard Response: Monitor IS peak area across the run. A variation >30% indicates matrix effects or injection failure.
- Retention Time Stability: HILIC can drift. If RT shifts >0.2 min, re-equilibrate the column for 30 mins.

Troubleshooting Guide

Issue 1: Peak Splitting or Broadening

- Cause: Solvent mismatch. Injecting a high-water content sample (e.g., pure plasma or aqueous dilution) into a HILIC column (95% ACN initial) causes analyte to precipitate or smear.
- Fix: Ensure the injection solvent matches the mobile phase (at least 80% ACN).

Issue 2: High Backpressure

- Cause: Salt precipitation. Phosphate buffers from PBS-washed cells or high-salt urine are insoluble in 95% ACN.
- Fix: Use Ammonium Formate or Acetate only. Avoid non-volatile salts.

Issue 3: Sensitivity Loss

- Cause: Source contamination. Morpholine derivatives can be sticky.
- Fix: Clean the cone/capillary weekly. Use a divert valve to send the first 1 minute (salts) and last 2 minutes (phospholipids) of the gradient to waste.

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